Furosemide - 54-31-9

Furosemide

Catalog Number: EVT-268870
CAS Number: 54-31-9
Molecular Formula: C12H11ClN2O5S
Molecular Weight: 330.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Furosemide is a loop diuretic, classified as a monosulfamylanthranilic acid derivative. [] It plays a significant role in scientific research, particularly in studies investigating renal function, fluid balance, and hypertension. [, , , ]

Bumetanide

Compound Description: Bumetanide is a potent loop diuretic. Structurally similar to furosemide, it also acts on the thick ascending limb of the loop of Henle to inhibit sodium, potassium, and chloride reabsorption. []

Piretanide

Compound Description: Piretanide is another loop diuretic that shares structural similarities with furosemide. It exhibits strong diuretic action by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. [, ]

Relevance to Furosemide: Both piretanide and furosemide are loop diuretics with similar mechanisms of action, targeting the same transporter in the kidney. Research suggests that piretanide might also act on the proximal tubule. []

Torasemide

Compound Description: Torasemide is a long-acting loop diuretic that shares a similar mechanism of action with furosemide, inhibiting the Na+-K+-2Cl− cotransporter. [, ]

Salicylic Acid

Compound Description: Salicylic acid is a beta-hydroxy acid known for its analgesic, antipyretic, and anti-inflammatory properties. It is a common over-the-counter drug used for pain relief and fever reduction. []

Relevance to Furosemide: Salicylic acid competes with furosemide for binding sites on plasma proteins, potentially increasing the unbound fraction of furosemide in the blood, particularly in newborns with hypoalbuminemia. []

Source and Classification

Furosemide is classified as a loop diuretic, specifically belonging to the sulfonamide group. It is chemically known as 5-(Aminosulfonyl)-4-chloro-2-(furfurylamino)benzoic acid. The compound has the Chemical Abstracts Service Registry Number 54-31-9 and a molecular weight of 330.77 g/mol. Furosemide is primarily synthesized for pharmaceutical use and is available under various brand names, including Lasix.

Synthesis Analysis

Furosemide can be synthesized through several methods, with the most notable being a multi-step process involving the chlorosulfonation of 2,4-dichlorobenzoic acid followed by ammonolysis and condensation with furfurylamine.

  1. Chlorosulfonation: 2,4-dichlorobenzoic acid is treated with sulfuric chlorohydrin to introduce a sulfonyl group.
  2. Ammonolysis: The resulting sulfonamide undergoes ammonolysis to form 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.
  3. Condensation: Finally, this product is condensed with furfurylamine to yield furosemide. This method can achieve yields between 35% to 94%, depending on the specific conditions employed in the reaction (temperature, pH) .

Alternative synthesis methods include using various derivatives of benzoic acid and employing different reaction conditions to enhance yields and purity .

Molecular Structure Analysis

The molecular structure of furosemide consists of a benzoic acid core with several functional groups that contribute to its biological activity:

  • Functional Groups: The molecule contains an aminosulfonyl group (-SO2NH2), a chloro group (-Cl), and a furfurylamine moiety.
  • Structural Formula: The structural formula can be represented as follows:
C13H12ClN3O5S\text{C}_{13}\text{H}_{12}\text{ClN}_{3}\text{O}_{5}\text{S}
  • Melting Point: Furosemide has a melting point of approximately 206°C .
  • Crystallization: It appears as a white to slightly yellow crystalline powder that is almost tasteless and odorless .
Chemical Reactions Analysis

Furosemide participates in several chemical reactions due to its functional groups:

  • Acid-Base Reactions: It exhibits weak acidity with a dissociation constant (pKapK_a) of approximately 3.9, which influences its solubility in various pH environments .
  • Complexation Reactions: Furosemide can form complexes with metal ions such as calcium and magnesium, which may precipitate out in certain conditions .
  • Metabolism: In biological systems, furosemide undergoes metabolic transformations that can lead to unidentified metabolites when incubated with biological tissues .
Mechanism of Action

Furosemide exerts its diuretic effect primarily by inhibiting the sodium-potassium-chloride co-transporter (NKCC2) in the thick ascending limb of the loop of Henle in the nephron. This inhibition results in:

  • Increased Sodium Excretion: By blocking sodium reabsorption, furosemide promotes natriuresis (sodium excretion).
  • Water Loss: The osmotic gradient created leads to increased water excretion (diuresis), reducing blood volume and blood pressure.
  • Electrolyte Imbalance: Prolonged use can lead to electrolyte disturbances such as hypokalemia (low potassium levels) due to increased urinary potassium loss.

The pharmacodynamics of furosemide are influenced by factors such as dose, route of administration (oral or intravenous), and patient-specific variables like renal function .

Physical and Chemical Properties Analysis

Furosemide possesses several notable physical and chemical properties:

  • Solubility: It is slightly soluble in water but more soluble in alkaline solutions (pH > 8). It shows variable solubility in organic solvents like ethanol and acetone .
  • Stability: Furosemide is sensitive to light and may discolor upon exposure. It should be stored away from light sources to maintain stability .
  • Spectroscopic Data: Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule .
Applications

Furosemide is widely used in clinical settings for various applications:

  • Hypertension Management: It is prescribed for managing high blood pressure, particularly in patients with heart failure or chronic kidney disease.
  • Edema Treatment: Effective for reducing fluid retention due to heart failure, liver cirrhosis, or nephrotic syndrome.
  • Research Applications: Furosemide-functionalized compounds have been explored for novel applications in drug delivery systems and nanotechnology .
Historical Development and Synthesis of Furosemide

Discovery and Early Pharmacological Characterization

Furosemide (IUPAC name: 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) was first synthesized in 1962 by scientists at Hoechst AG, Germany, through a multistep process originating from 2,4-dichlorobenzoic acid. The initial synthetic route involved chlorosulfonation followed by ammonolysis to yield a sulfonamide intermediate, which was subsequently condensed with furfurylamine [1] [7]. This anthranilic acid derivative emerged during intensive research into sulfonamide-based diuretics, with researchers specifically targeting compounds that could inhibit electrolyte reabsorption more potently than existing thiazide diuretics [3].

Early pharmacological characterization revealed furosemide's unique mechanism as a loop diuretic that blocked the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of Henle's loop. This mechanism explained its potent saluretic and diuretic effects, which were distinct from carbonic anhydrase inhibitors or thiazide diuretics [2] [7]. Initial clinical observations documented an exceptionally rapid onset of action (30-60 minutes orally; 5 minutes intravenously) and short duration (4-6 hours), making it particularly suitable for clinical scenarios requiring prompt fluid mobilization, such as acute pulmonary edema [3] [4]. The compound's physicochemical properties—including its white crystalline appearance, melting point of 206°C (with decomposition), and solubility profile (slight water solubility but solubility in methanol, acetone, and dimethylformamide)—were established during early development phases [1].

  • Table 1: Key Physicochemical Properties of Furosemide
    PropertyValue
    Molecular FormulaC₁₂H₁₁ClN₂O₅S
    Molecular Weight330.74 g/mol
    Melting Point206°C (dec.)
    pKa3.9
    Octanol/Water Partition2.03
    Solubility in Water0.07 g/L (20°C)
    Solubility in Methanol20 g/L (20°C)
    Crystal SystemMonoclinic

Evolution of Synthetic Pathways in Industrial Production

The industrial synthesis of furosemide has undergone significant optimization since its initial discovery, primarily focused on improving yield, reducing impurities, and enhancing scalability. The original synthesis faced limitations including low yields (35-50%) and challenging purification steps [5]. The process began with chlorosulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid, followed by ammonolysis to produce 5-aminosulfonyl-4,6-dichlorobenzoic acid. This intermediate was then reacted with furfurylamine under controlled conditions to form furosemide [7].

A transformative advancement emerged in the 1990s with the development of a fluorinated intermediate route, patented under WO1996012714A1 and EP0788494B1. This innovative pathway utilized 4-chloro-2-fluoro-toluene as the starting material, which underwent photochlorination at 85-95°C to produce the previously unknown 4-chloro-2-fluoro-benzotrichloride [5] [8]. This critical intermediate was then subjected to chlorosulfonylation with chlorosulfonic acid in concentrated sulfuric acid, followed by hydrolysis to yield 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid. Ammonolysis generated the sulfonamide derivative, which was condensed with furfurylamine to produce furosemide in yields exceeding 96% [8]. The fluorinated pathway offered multiple advantages:

  • Enhanced Reaction Efficiency: The electron-withdrawing fluorine atom facilitated nucleophilic substitution during chlorosulfonylation, significantly reducing reaction times [8]
  • Reduced Isomer Formation: Fluorine's smaller atomic radius minimized unwanted dichloro byproducts (<0.3% vs. 5-8% in traditional methods) [5]
  • Improved Crystallization: The fluorine-containing intermediates exhibited superior crystallization properties, facilitating purification [8]
  • Table 2: Evolution of Key Synthetic Routes for Furosemide
    Synthetic RouteKey IntermediateYield (%)Purity Advantage
    Traditional (1960s)2,4-Dichlorobenzoic acid35-50Multiple isomers requiring purification
    Fluorinated Pathway (1990s)4-Chloro-2-fluoro-benzotrichloride96Reduced isomer formation
    Dichloromethane AdaptationIn-situ extraction85-90Solvent recovery optimization

Modern industrial processes further optimized solvent systems, notably implementing dichloromethane extraction during the ammonolysis step. This modification allowed for temperature-controlled reactions (0-10°C), minimizing hydrolysis of the sulfonamide group and enabling efficient solvent recovery. Additionally, continuous processing techniques replaced batch operations for critical steps like photochlorination, enhancing throughput consistency [5] [8].

Comparative Analysis of Global Synthesis Protocols

Global production of furosemide demonstrates significant regional variations in synthetic methodologies, reflecting both patent landscapes and environmental regulations. Major manufacturing hubs include Brazil, Bulgaria, China, Hungary, Israel, Italy, Poland, Switzerland, and the United States, each with localized adaptations [1] [5].

European protocols (particularly in Italy and Switzerland) predominantly utilize the fluorinated pathway described in EP0788494B1. These processes emphasize high-purity intermediates and rigorous control of reaction parameters:

  • Photochlorination at 90±2°C with chlorine flow rates of 14g/h per mole of substrate
  • Sulfuric acid/chlorosulfonic acid ratios maintained at 1.0-1.3 molar equivalents
  • Strict temperature control during ammonolysis (0-10°C) to prevent fluorine displacement [5] [8]

Asian production (notably in China and India) often employs hybrid approaches that incorporate dichloromethane extraction during the final ammonolysis step, as detailed in academic publications. These methods reduce hydrolysis byproducts through aqueous-organic phase separation, enabling efficient recovery of the sulfamoylchloride intermediate [7]. Chinese facilities have reported yield improvements through microwave-assisted condensation between the sulfonamide intermediate and furfurylamine, reducing reaction times from 2 hours to 30 minutes [7].

American synthesis protocols (particularly generic manufacturers) frequently utilize the traditional dichlorobenzoic acid route due to expired patents, but with significant purification enhancements. These include:

  • Crystallization from ethanol-water systems rather than aqueous washes
  • Activated carbon treatment for decolorization
  • High-performance liquid chromatography (HPLC) monitoring of sulfonamide intermediates [1]

Environmental considerations have driven innovations across all regions, with particular focus on:

  • Chlorine Gas Management: Photochlorination byproducts (HCl) are captured in water to produce hydrochloric acid for reuse [5]
  • Solvent Recycling: Dichloromethane is recovered through fractional distillation with >95% efficiency [8]
  • Waste Stream Treatment: Alkaline hydrolysis of organic residues before aqueous discharge
  • Table 3: Global Synthesis Protocol Comparative Analysis
    RegionPreferred Starting MaterialKey Process DifferentiatorsEnvironmental Adaptations
    European Union4-Chloro-2-fluoro-tolueneContinuous photochlorination reactorsClosed-loop HCl gas absorption
    AsiaHybrid: Dichloro/fluoro mixesMicrowave-assisted condensationSolvent recovery optimization
    Americas2,4-Dichlorobenzoic acidEthanol-water crystallizationActivated carbon filtration systems

Future directions in furosemide synthesis focus on biocatalytic approaches and continuous manufacturing. Recent studies explore enzymatic ammonolysis using sulfonamide synthetases, potentially eliminating harsh reagents like chlorosulfonic acid. Flow chemistry systems are also being investigated for photochlorination steps to improve safety profiles and reduce batch-to-batch variability [5] [8].

Properties

CAS Number

54-31-9

Product Name

Furosemide

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

Molecular Formula

C12H11ClN2O5S

Molecular Weight

330.74 g/mol

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)

InChI Key

ZZUFCTLCJUWOSV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 73 °F (NTP, 1992)
The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/
In water, 73.1 mg/L at 30 °C
Slightly soluble in water
Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol.
Soluble in methanol, acetone, dilute NaOH
Freely soluble in alkali hydroxide
0.0731 mg/mL at 30 °C

Synonyms

Errolon
Frusemid
Frusemide
Furanthril
Furantral
Furosemide
Furosemide Monohydrochloride
Furosemide Monosodium Salt
Fursemide
Fusid
Lasix

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.